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Compound of Interest

Compound Name: 2-Chloro-4-cyclopropoxyaniline

Cat. No.: B14067871

Get Quote

Executive Summary & Compound Significance

2-Chloro-4-cyclopropoxyaniline (CAS: 1243469-42-2) serves as a pharmacophore scaffold

for various kinase inhibitors where the cyclopropyl ether moiety modulates lipophilicity and
metabolic stability.

In pharmaceutical synthesis, this compound must be rigorously distinguished from its ring-
opened isomer (allyl ether) and regioisomers (3-chloro analog). Standard low-resolution MS is
often insufficient due to identical molecular weights (MW 183.63). This guide establishes a
high-resolution MS/MS fingerprinting protocol to ensure structural integrity.

Physicochemical Profile
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Property Value MS Relevance

Basis for exact mass

Formula CoH10CINO )
calculation.
Nominal mass for low-res
MW 183.63 g/mol )
screening.
] ) Target for HRMS (M+H™* =
Monoisotopic Mass 183.0451 Da
184.0529).
) ) Distinctive isotopic cluster at M
Chlorine Signature 35CI/37Cl (3:1)
and M+2.
Prone to specific
Lability Cyclopropyl ether

-cleavage and ring opening.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of 2-Chloro-4-cyclopropoxyaniline is governed by the stability of
the aromatic core versus the labile cyclopropyl ether bond. The analysis below compares
Electrospray lonization (ESI) (common in LC-MS QC) and Electron Impact (El) (common in
GC-MS structural confirmation).

Fragmentation Pathway (ESI-MS/MS)

In ESI(+), the molecule forms the protonated species

. The collision-induced dissociation (CID) energy drives specific bond ruptures.
Key Transitions:

e Precursor lon:m/z 184.05 (

Cl) and 186.05 (
Cl).

e Primary Loss (Cyclopropyl): Cleavage of the ether bond (
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) is the dominant pathway, expelling a cyclopropyl radical/cation (
, 41 Da).

e Secondary Loss (CO): The resulting phenol cation undergoes ring contraction and expels
carbon monoxide (28 Da).

Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation cascade, highlighting the "Ortho Effect”
where the chlorine atom interacts with the amine.
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Charge Retention
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Cyclopropyl Cation
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Fragment B: [A - COJ+
m/z 115
(Ring Contraction)
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Figure 1: ESI-MS/MS fragmentation pathway. The primary transition m/z 184 - 143 is the
guantitation ion.

Comparative Analysis: Product vs. Alternatives

In process development, this compound is often compared against its Allyl Isomer (a common
rearrangement impurity) and Des-chloro analogs.

Differentiation Matrix
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The table below outlines how to distinguish the target product from its closest structural

"alternatives” using MS data.

Feature

Target: 2-Chloro-4-
cyclopropoxyaniline

Alternative 1: Allyl
Ether Isomer

Alternative 2: 3-
Chloro Regioisomer

Structure

Cyclopropyl ring
(strained)

Open allyl chain (-O-
CH2-CH=CHz>)

Cl at meta position

Base Peak (El)

m/z 183 (M*) or 55
(Ring fragment)

m/z 41 (Allyl cation,

very intense)

m/z 183

Diagnostic lon

m/z 55 vs 41 ratio:
Cyclopropyl
fragmentation yields
higher m/z 55 (CaH7™%)

relative to allyl.

m/z 41 (CsHs*):
Dominant base peak
due to stable allyl

cation formation.

Ortho Effect: No HCI
loss peak observed
compared to 2-Cl

isomer.

Stability

Higher thermal
stability.

Prone to Claisen
Rearrangement in GC
inlet (>200°C).

Similar stability.[1]

Isotope Pattern

3:1 (Cl present)

3:1 (Cl present)

3:1 (Cl present)

The "Ortho Effect"” Advantage

A critical differentiator for the 2-chloro isomer (vs. 3-chloro or 4-chloro) is the interaction

between the amine (-NHz) and the ortho-chlorine.

e Mechanism: In the molecular ion, the amine hydrogen can hydrogen-bond with the ortho-

chlorine, facilitating the loss of HCI (

or

neutral).

e Observation: A small but distinct peak at

(m/z 147) is often visible in the 2-chloro isomer but absent in the 3-chloro alternative.
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Validated Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: High-Resolution LC-MS/MS Identification

Objective: Confirm identity and purity >99.5%.

Sample Prep: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 pm).

Mobile Phase:

o A: Water + 0.1% Formic Acid

o B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 5 minutes.

MS Settings (Q-TOF/Orbitrap):

o Source: ESI Positive

o Capillary Voltage: 3500 V

o Fragmentor: 135V

o Collision Energy (CE): Ramp 10-40 eV.

o Acceptance Criteria:

o Observed Mass accuracy < 5 ppm (Target: 184.0529).

o Presence of daughter ion m/z 143.013 (Phenol core).

o Isotope ratio (

) between 2.9 and 3.1.[2]
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Protocol B: GC-MS Isomer Differentiation

Objective: Distinguish cyclopropyl ether from allyl ether impurity.

 Inlet Temperature: Set to 150°C (Low temperature prevents thermal Claisen rearrangement
of the allyl impurity).

e Ramp: 50°C (hold 1 min) to 280°C at 20°C/min.
e Analysis:

o If a peak appears at the same retention time but the spectrum shows a base peak of m/z
41 exclusively, suspect the Allyl isomer.

o If the spectrum retains a strong Molecular lon (m/z 183) and shows m/z 54/55 fragments
(cyclopropyl ring break), confirm Cyclopropyl target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e To cite this document: BenchChem. [Technical Comparison Guide: MS Profiling of 2-Chloro-
4-cyclopropoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14067871/docs#technical-comparison-guide-ms-
profiling-of-2-chloro-4-cyclopropoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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